Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This compound is characterized by its complex structure, which includes a cyclohexene ring substituted with phenyl groups and a pentenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of phenyl groups, and esterification with pent-4-enyl alcohol. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions, where a diene reacts with a dienophile to form the cyclohexene ring.
Phenyl Group Introduction: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves esterification of the carboxylic acid group with pent-4-enyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has various applications in scientific research:
Chemistry: Used as a model compound for studying cycloalkene reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond.
Diphenylcyclohexene: Similar structure but without the ester group.
Pent-4-enyl Cyclohexane: Lacks the phenyl groups and double bond in the ring.
Uniqueness
Pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring, phenyl groups, and an ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62544-64-3 |
---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
pent-4-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H26O2/c1-2-3-10-17-26-24(25)21-15-16-22(19-11-6-4-7-12-19)23(18-21)20-13-8-5-9-14-20/h2,4-9,11-14,21H,1,3,10,15-18H2 |
InChI Key |
NBROZRFIJLKDTI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.